molecular formula C20H19N3O4 B2739610 2-(3,5-dimethylisoxazol-4-yl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide CAS No. 1448135-87-2

2-(3,5-dimethylisoxazol-4-yl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide

Cat. No.: B2739610
CAS No.: 1448135-87-2
M. Wt: 365.389
InChI Key: SLKKWFVGZAPWEZ-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylisoxazol-4-yl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide is a sophisticated chemical hybrid compound designed for advanced pharmaceutical and biological research. Its structure incorporates two pharmacologically significant moieties: a 3,5-dimethylisoxazole group and a furan-2-carbonyl-indoline unit. The 3,5-dimethylisoxazole moiety is a well-characterized acetyl-lysine (KAc) bioisostere, known to competitively inhibit the binding of acetylated peptides to bromodomains . Bromodomains are epigenetic "reader" modules that recognize acetylated lysine residues on histones, and their dysfunction is linked to cancer and inflammatory diseases . This makes the compound a promising lead for developing epigenetic probes and therapeutics , particularly for targeting the Bromodomain and Extra-Terminal (BET) family proteins like BRD2 and BRD4 . The indoline ring system, functionalized with a furan-based carboxamide, is a privileged scaffold in medicinal chemistry, often associated with bioactive molecules. While the specific mechanism of this hybrid molecule is an area of ongoing investigation, its design suggests potential for multi-target activity or enhanced selectivity. This compound is intended for research applications only , including but not limited to, inhibitor screening, structure-activity relationship (SAR) studies in drug discovery, and the exploration of epigenetic signaling pathways. It is not for diagnostic, therapeutic, or any other human use. For a detailed handling and safety information, please refer to the relevant Material Safety Data Sheet.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-12-16(13(2)27-22-12)11-19(24)21-15-6-5-14-7-8-23(17(14)10-15)20(25)18-4-3-9-26-18/h3-6,9-10H,7-8,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKKWFVGZAPWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylisoxazol-4-yl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine under acidic or basic conditions.

    Indole Derivative Preparation: The indole moiety can be prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

    Coupling Reaction: The furan-2-carbonyl group can be introduced through an acylation reaction using furan-2-carbonyl chloride and an appropriate base.

    Final Assembly: The final compound is obtained by coupling the isoxazole and indole derivatives through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylisoxazol-4-yl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of new amide or ester derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amide or ester derivatives

Scientific Research Applications

2-(3,5-dimethylisoxazol-4-yl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylisoxazol-4-yl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of a key enzyme involved in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Acetamide Derivatives

Compound Name Key Substituents Reported Activity (IC50, µM) Source
(E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide Fluoro-substituted indolinone, pyridinyl 5.797
(E)-2-(5-amino-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Amino-substituted indolinone, quinolinyl 5.58
(E)-2-(5-methyl-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Methyl-substituted indolinone, quinolinyl 5.408
Target Compound 3,5-Dimethylisoxazole, furan-2-carbonyl-indolinyl Data not reported

Key Observations :

  • Substituent Effects: Fluoro and methyl groups on the indolinone core correlate with moderate IC50 values (5.4–5.8 µM), suggesting that electron-withdrawing groups (e.g., fluoro) may enhance binding affinity compared to electron-donating groups (e.g., amino) .
  • Heteroaromatic Influence: The quinolinyl group in compounds shows marginally higher activity than pyridinyl, possibly due to increased hydrophobic interactions . The target compound’s furan-2-carbonyl group may offer distinct electronic or steric properties, though its impact remains unquantified.

Biological Activity

The compound 2-(3,5-dimethylisoxazol-4-yl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an isoxazole ring and an indole moiety. Its molecular formula is C15H14N2O3C_{15}H_{14}N_{2}O_{3}, with a molecular weight of approximately 270.28 g/mol. The presence of both furan and isoxazole rings suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing isoxazole and indole structures can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
Example AStaphylococcus aureus12.5 µg/mL
Example BEscherichia coli3.125 µg/mL
Example CPseudomonas aeruginosa6.25 µg/mL

Antiviral Activity

The antiviral potential of compounds in this class has been explored, particularly against viruses like HSV-1. For example, derivatives have been shown to inhibit viral replication at late stages of infection, evidenced by reduced expression of specific viral proteins in Western blot assays .

Antitumor Activity

Preliminary studies suggest that the compound may exhibit antitumor activity. For instance, related indole derivatives have demonstrated cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)10.5Apoptosis via caspase activation
HeLa (Cervical Cancer)15.2Cell cycle arrest in G2/M phase

The biological activity of This compound can be attributed to its ability to interact with specific cellular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or viral replication.
  • Receptor Modulation : It could modulate receptors involved in cell signaling pathways related to inflammation or cancer progression.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds:

  • Synthesis of Isoxazole Derivatives : A study synthesized a series of isoxazole derivatives and evaluated their antimicrobial properties against various pathogens. The results indicated a strong correlation between structural features and biological activity .
  • Antiviral Screening : Another study screened a library of indole-based compounds for antiviral activity against HSV-1, revealing several candidates with promising efficacy .

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